molecular formula C10H12O4 B1209115 3-(2,3-dihydroxyphenyl)butanoic acid CAS No. 83801-01-8

3-(2,3-dihydroxyphenyl)butanoic acid

Cat. No.: B1209115
CAS No.: 83801-01-8
M. Wt: 196.2 g/mol
InChI Key: ZMUTWNYECYKYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dihydroxyphenyl)butanoic acid is an organic compound characterized by the presence of a butanoic acid moiety attached to a dihydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aldol Condensation: : One common method for synthesizing 3-(2,3-dihydroxyphenyl)butanoic acid involves an aldol condensation reaction between 2,3-dihydroxybenzaldehyde and butanoic acid. This reaction typically requires a base catalyst such as sodium hydroxide and is conducted under reflux conditions to facilitate the formation of the desired product.

  • Friedel-Crafts Acylation: : Another synthetic route involves the Friedel-Crafts acylation of 2,3-dihydroxybenzene with butanoic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. This method is advantageous for its high yield and selectivity.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher efficiency and yield. The use of continuous flow reactors is also explored to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 3-(2,3-Dihydroxyphenyl)butanoic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of quinones or carboxylic acids.

  • Reduction: : Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

  • Substitution: : The hydroxyl groups on the phenyl ring can participate in electrophilic substitution reactions. For example, nitration using nitric acid or sulfonation using sulfuric acid can introduce nitro or sulfonic groups, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Nitro compounds, sulfonic acids.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,3-dihydroxyphenyl)butanoic acid is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential antioxidant properties. The presence of dihydroxy groups on the phenyl ring suggests it could scavenge free radicals, thereby protecting cells from oxidative stress.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its antioxidant properties may contribute to the development of treatments for diseases associated with oxidative damage, such as neurodegenerative disorders.

Industry

In the industrial sector, this compound is explored for its use in the synthesis of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile building block for creating materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2,3-dihydroxyphenyl)butanoic acid exerts its effects is primarily through its antioxidant activity. The dihydroxy groups on the phenyl ring can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage. This compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxyphenylacetic acid: Another compound with dihydroxy groups on the phenyl ring, known for its role as a dopamine metabolite.

    2,3-Dihydroxybenzoic acid: Similar structure but with a carboxyl group directly attached to the phenyl ring.

    4-Hydroxyphenylacetic acid: Contains a single hydroxyl group on the phenyl ring and is used in various biochemical applications.

Uniqueness

3-(2,3-Dihydroxyphenyl)butanoic acid is unique due to the presence of both a butanoic acid moiety and dihydroxy groups on the phenyl ring

Properties

CAS No.

83801-01-8

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

IUPAC Name

3-(2,3-dihydroxyphenyl)butanoic acid

InChI

InChI=1S/C10H12O4/c1-6(5-9(12)13)7-3-2-4-8(11)10(7)14/h2-4,6,11,14H,5H2,1H3,(H,12,13)

InChI Key

ZMUTWNYECYKYQF-UHFFFAOYSA-N

SMILES

CC(CC(=O)O)C1=C(C(=CC=C1)O)O

Canonical SMILES

CC(CC(=O)O)C1=C(C(=CC=C1)O)O

Synonyms

2,3-DHPB
2,3-dihydroxyphenylbutyrate
3-(2,3-dihydroxyphenyl)butyric acid

Origin of Product

United States

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